![molecular formula C19H24N4O3S B2443462 1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2310099-09-1](/img/structure/B2443462.png)
1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,3-triazole, an azabicyclo[3.2.1]octane, and a propanone. The 1,2,3-triazole is a five-membered ring containing two carbon atoms and three nitrogen atoms . The azabicyclo[3.2.1]octane is a type of bicyclic compound consisting of a six-membered ring fused to a three-membered ring. The propanone group is a type of carbonyl group found in many types of organic compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the 1,2,3-triazole group is known to be a stable structure and is soluble in water .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound has been involved in research for stereoselective synthesis, particularly in the context of active metabolites of potent kinase inhibitors. For instance, stereospecific hydroboration and subsequent stereochemical manipulations have been utilized to synthesize specific enantiomers of related compounds, contributing to our understanding of stereochemistry in medicinal chemistry applications (Chen et al., 2010).
Potential Biological Activities
- Compounds with structures incorporating 1,2,3-triazole and azabicyclo[3.2.1]octane motifs have been evaluated for their muscarinic activities, indicating the potential for targeting neurotransmitter systems (Wadsworth et al., 1992).
- Certain derivatives have shown promising results as HIV entry inhibitors, reflecting the compound's relevance in antiviral research and its potential role in targeting the CCR5 receptor, a critical entry point for HIV-1 into cells (Supuran, 2011).
Chemical Reactions and Catalysis
- The compound and its related derivatives have been part of studies exploring novel synthetic routes and catalytic reactions, demonstrating its utility in the synthesis of other biologically active molecules and highlighting its role in facilitating diverse chemical transformations (Saleem et al., 2014).
Surface Activity and Antibacterial Properties
- Research into 1,2,4-triazole derivatives has explored their antimicrobial activity and potential as surface-active agents, suggesting the broader chemical family's applicability in developing new antimicrobial agents and understanding their mode of action (El-Sayed, 2006).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)23-15-5-6-16(23)13-17(12-15)22-11-10-20-21-22/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIXZVHFPIVKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methanesulfonylphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

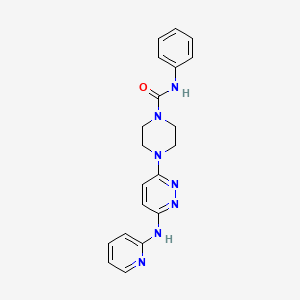
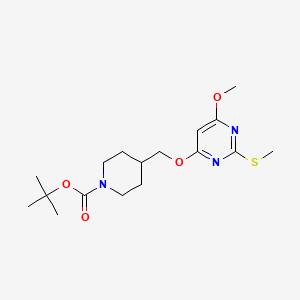
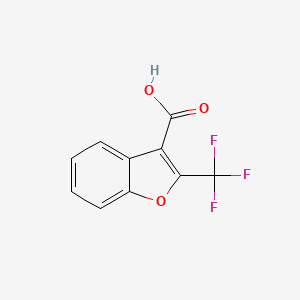

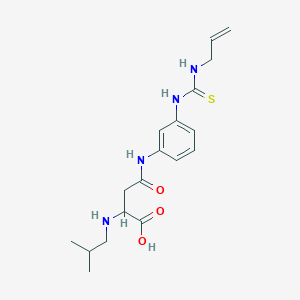

![N-[3-(1H-imidazol-1-yl)propyl]-4-(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2443391.png)

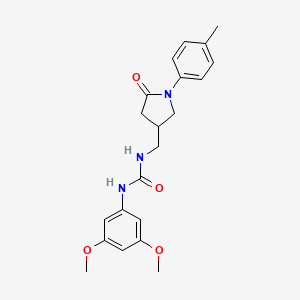
![2-((6-Methoxybenzo[d]thiazol-2-yl)amino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2443394.png)
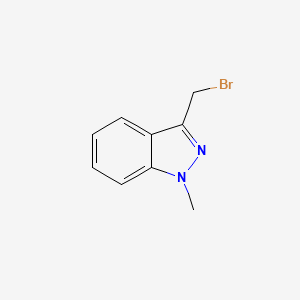
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2443398.png)
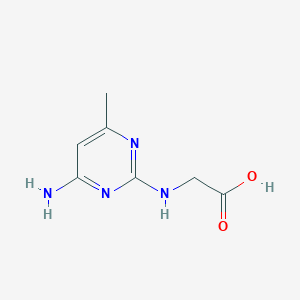
![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)